molecular formula C27H25N3O3S2 B2886157 4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 393838-12-5

4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

Cat. No.: B2886157
CAS No.: 393838-12-5
M. Wt: 503.64
InChI Key: AXSKGIUUEYPPMG-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a 6-methylbenzo[d]thiazol-2-yl moiety attached to the N-phenyl ring. Its structure combines a sulfonamide-based pharmacophore with a benzothiazole heterocycle, which is frequently employed in medicinal chemistry for targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S2/c1-4-16-30(17-5-2)35(32,33)23-13-9-20(10-14-23)26(31)28-22-11-7-21(8-12-22)27-29-24-15-6-19(3)18-25(24)34-27/h4-15,18H,1-2,16-17H2,3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSKGIUUEYPPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described structurally as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • IUPAC Name : this compound

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Sulfamoyl Group : Utilizing diallylamine and sulfamic acid.
  • Introduction of the Benzamide Moiety : Through acylation reactions with appropriate benzoyl chlorides.
  • Thiazole Ring Formation : Achieved via cyclization reactions involving 6-methylbenzo[d]thiazole derivatives.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies, focusing on its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to the target structure have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including:

  • Inhibition of Protein Kinases : Targeting specific kinases involved in cell cycle regulation.
  • Modulation of Apoptotic Pathways : Enhancing pro-apoptotic signals while inhibiting anti-apoptotic factors.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of sulfamoyl derivatives. The compound has shown activity against a range of bacterial strains, likely through:

  • Inhibition of Folate Synthesis : Similar to sulfonamide antibiotics, which disrupt bacterial growth by inhibiting dihydropteroate synthase.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Binding to active sites on target enzymes, thus blocking substrate access.
  • Receptor Interaction : Modulating receptor-mediated signaling pathways, particularly those involved in inflammation and cancer progression.
  • Cellular Pathway Interference : Affecting pathways related to cell survival, proliferation, and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

StudyFindings
Zhang et al., 2020Investigated the anticancer effects of benzamide derivatives; found IC50 values ranging from 5 to 15 µM against various cancer cell lines.
Liu et al., 2019Reported antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values below 50 µg/mL.
Patel et al., 2021Demonstrated potential as an anti-inflammatory agent through inhibition of NF-kB signaling pathways.

Comparison with Similar Compounds

Structural Variations in Sulfamoyl Substituents

The diallylsulfamoyl group in the target compound distinguishes it from analogs with different sulfonamide substituents:

  • Diethylsulfamoyl :
    • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (MW: 460.5 g/mol) has a diethylsulfamoyl group and a nitro-substituted thiazole. It exhibits a higher molecular weight and logP (3.5), suggesting increased lipophilicity compared to the diallyl variant .
  • Butyl-Methylsulfamoyl :
    • 4-(N-Butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide (MW: 445.6 g/mol) demonstrates how alkyl chain length impacts solubility and steric bulk. The isopropyl group on the benzothiazole may enhance hydrophobic interactions in biological systems .
  • Dimethylsulfamoyl :
    • Compounds like 4-(N,N-Dimethylsulfamoyl)-N-(thiazol-2-yl)benzamide derivatives are simpler in structure, often showing reduced steric hindrance and improved synthetic yields (e.g., 75% for 4–22 in ) .
Table 1: Sulfamoyl Substituent Comparison
Compound Name Sulfamoyl Group Molecular Weight (g/mol) Key Features
Target Compound Diallyl ~450 (estimated) High steric bulk, potential for covalent interactions
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 460.5 Lipophilic (logP 3.5), nitro group for electron withdrawal
4-(N-Butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide Butyl-methyl 445.6 Enhanced hydrophobicity, isopropyl substitution
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide Dimethyl ~500 (estimated) High yield (75%), dual sulfonyl/piperidine motifs

Variations in the Benzothiazole Moiety

The 6-methylbenzo[d]thiazole group in the target compound contrasts with analogs bearing alternative substitutions:

  • Unsubstituted Benzothiazole :
    • Compounds like N-(4-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives () lack methyl or isopropyl groups, which may reduce target selectivity but improve synthetic accessibility .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the diallylsulfamoyl group (δ ~3.5–5.5 ppm for allylic protons) and benzothiazole aromatic signals (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the sulfamoyl and benzothiazole moieties .
  • IR Spectroscopy : Identifies characteristic absorptions for sulfonamide (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Q. Advanced

  • Core modifications : Compare analogues with variations in the diallylsulfamoyl group (e.g., replacing allyl with methyl or phenyl) to assess effects on antimicrobial potency .
  • Benzothiazole substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position of the benzothiazole to study interactions with bacterial enzymes .
  • Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and cytotoxicity profiling in mammalian cells .

What strategies are employed to resolve discrepancies in reported biological activity data for sulfamoyl-benzothiazole derivatives?

Q. Advanced

  • Orthogonal validation : Replicate assays in multiple cell lines or bacterial strains to rule out model-specific variability .
  • Structural analogs : Test compounds with incremental modifications (e.g., methyl vs. ethyl groups) to isolate contributing factors .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinities for target enzymes, resolving conflicting IC₅₀ values .

What in vitro assays are commonly used to assess the antimicrobial activity of this compound?

Q. Basic

  • Broth microdilution : Determine MIC values against Staphylococcus aureus and Escherichia coli .
  • Time-kill assays : Evaluate bactericidal kinetics over 24 hours .
  • Biofilm inhibition : Quantify reduction in biofilm formation using crystal violet staining .

How can computational modeling be integrated with experimental data to predict the compound's mechanism of action?

Q. Advanced

  • Molecular docking : Simulate interactions with bacterial dihydrofolate reductase (DHFR) or human kinase targets using software like AutoDock Vina .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .
  • QSAR models : Corrogate experimental IC₅₀ data with electronic descriptors (e.g., LogP, polar surface area) to predict activity .

What are the critical parameters for ensuring purity during synthesis and purification?

Q. Basic

  • Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted intermediates .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals .
  • HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

What experimental approaches are used to investigate the compound's interaction with cellular targets, such as enzyme inhibition kinetics?

Q. Advanced

  • Enzyme assays : Measure inhibition of DHFR or topoisomerase II using spectrophotometric NADPH oxidation or DNA relaxation assays .
  • Fluorescence quenching : Track changes in tryptophan fluorescence of target proteins upon ligand binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces .

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